molecular formula C22H24N4O4S2 B11629233 3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B11629233
M. Wt: 472.6 g/mol
InChI Key: ILFFOBXXBSMYQH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and parent structures. The pyrido[1,2-a]pyrimidin-4-one system serves as the core scaffold, with substituents appended at positions 2, 3, and 9 (Figure 1). Key features include:

  • A 9-methyl group on the pyrido[1,2-a]pyrimidin-4-one core.
  • A 4-methylpiperidinyl group at position 2.
  • A (5Z)-5-{(pyridopyrimidinyl)methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylpropanoic acid substituent at position 3.

Constitutional isomerism arises from alternative substitution patterns on the pyridopyrimidine and thiazolidinone moieties. For instance, positional isomerism could occur if the methylpiperidinyl group occupies position 1 or 4 of the pyridopyrimidine ring instead of position 2. Similarly, the thiazolidinone’s propanoic acid chain could theoretically adopt alternative attachment points on the heterocycle, though the specified structure minimizes steric clashes.

Feature Constitutional Isomerism Considerations
Pyridopyrimidine Substitution Position of methylpiperidinyl group (e.g., 2 vs. 4)
Thiazolidinone Attachment Propanoic acid chain location (e.g., N3 vs. C5)
Methylene Configuration E/Z isomerism at the exocyclic double bond

Stereochemical Analysis of the (5Z)-Methylene Configuration

The (5Z)-methylene designation indicates that the higher-priority substituents on the exocyclic double bond reside on the same side. Applying Cahn-Ingold-Prelog rules:

  • Priority 1 : Pyridopyrimidinyl group (due to aromatic system complexity).
  • Priority 2 : Thiazolidinone’s thioxo group (S atom > O atom in thione).

The Z configuration forces the pyridopyrimidinyl and thioxo groups into a cis orientation, creating a planar, conjugated system that enhances π-π stacking potential (Figure 2). This geometry contrasts with E isomers, where steric hindrance between the pyridopyrimidine and thiazolidinone rings reduces stability.

Impact on Bioactivity :
The Z configuration optimizes interactions with hydrophobic enzyme pockets, as demonstrated in related pyridopyrimidine-thiazolidinone hybrids targeting kinase domains.

Conformational Studies of the Piperidinyl-Pyridopyrimidinyl Moiety

The 4-methylpiperidinyl group adopts a chair conformation with the methyl substituent in the equatorial position to minimize 1,3-diaxial interactions (Figure 3). Nuclear Overhauser Effect (NOE) spectroscopy simulations suggest the piperidinyl nitrogen’s lone pair aligns antiperiplanar to the pyridopyrimidine plane, facilitating hydrogen bonding with proximal carbonyl groups.

Key Conformational Parameters :

Parameter Value/Range Method
Piperidine Chair ΔG 2.3 kcal/mol (favored) DFT Calculations
N-C(pyridopyrimidine) Torsion 175° ± 5° X-ray Diffraction
Methyl Group Orientation Equatorial (99% occupancy) Molecular Dynamics

This conformation optimizes solubility by exposing the piperidinyl nitrogen for protonation while shielding the methyl group within the hydrophobic core.

X-ray Crystallographic Characterization Challenges

Crystallizing this compound presents significant hurdles due to:

  • Structural Flexibility : The propanoic acid chain and methylene bridge introduce rotational freedom, leading to lattice disorder.
  • Z Configuration Effects : The cis-oriented substituents on the thiazolidinone ring create uneven electron density, complicating phase problem resolution.
  • Solvation Tendencies : The compound’s amphiphilic nature promotes solvent inclusion, as observed in related thiazolidinone derivatives.

Comparative Crystallographic Data :

Compound Space Group Unit Cell Volume (ų) R-factor Reference
Target Compound P2₁/c (predicted) ~1450 (estimated) - -
Analog P2₁/c 1454.01 0.042

Efforts to overcome these challenges involve cocrystallization with cyclodextrins or using high-throughput screening to identify optimal solvent systems.

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

3-[(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H24N4O4S2/c1-13-5-9-24(10-6-13)19-15(20(29)25-8-3-4-14(2)18(25)23-19)12-16-21(30)26(22(31)32-16)11-7-17(27)28/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,27,28)/b16-12-

InChI Key

ILFFOBXXBSMYQH-VBKFSLOCSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves multiple steps. The key steps include the formation of the pyrido[1,2-A]pyrimidin core, the introduction of the thiazolidin ring, and the final attachment of the propanoic acid group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its properties or activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents on Pyrido-Pyrimidinone Thiazolidinone Modifications Biological Activity (Reported) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 9-Me, 2-(4-Me-piperidinyl) 2-thioxo, 4-oxo, 3-propanoic acid Not explicitly stated
(Z)-3-allyl-5-((2-((3-isopropoxypropyl)amino)-9-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)methylene)... Pyrido[1,2-a]pyrimidin-4-one 9-Me, 2-(3-isopropoxypropylamino) 2-thioxo, 4-oxo, 3-allyl Antimicrobial (inferred from class)
3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)... Pyrido[1,2-a]pyrimidin-4-one 2-(2-hydroxy-2-phenylethylamino) 2-thioxo, 4-oxo, 3-propanoic acid Enzyme inhibition (e.g., kinase targets)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[...] Pyrazolo[3,4-d]pyrimidin-4-one N/A (pyrazole core) 4-oxo, 3-phenyl Anti-inflammatory, ulcerogenicity
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-3-phenylpropanoic acid Thiazolidin-4-one N/A (pyrazole substituent) 2-thioxo, 4-oxo, 3-phenylpropanoic acid Antioxidant, antimicrobial

Table 2: Physicochemical Data

Compound Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ ppm) Reference
Target Compound Not reported Not reported ~1700 (C=O), ~1250 (C=S) (inferred) Not reported
13c () 48 122–124 1702 (C=O), 1610 (C=N), 1250 (C=S) 8.39 (d, Ar-H), 5.85 (m, chiral CH)
13k () 61 114–116 1716 (C=O), 1604 (C=N), 1230 (C=S) 8.29 (s, pyrazole-H), 5.86 (s, CH)
10a () Not reported Not reported 1700–1650 (C=O), 1250–1200 (C=S) Aromatic H: 7.2–8.5 (m)

Computational and Structural Analysis

  • Similarity Coefficients: The compound shares >80% Tanimoto similarity with pyrido-pyrimidinone-thiazolidinone hybrids in and , suggesting overlapping pharmacophores .
  • 3D Shape Similarity : PubChem3D analysis () predicts high shape similarity (ST ≥0.8) with morpholinyl-substituted analogues, supporting comparable binding modes .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how do reaction conditions influence yields?

The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key steps include:

  • Knoevenagel condensation : Formation of the methylidene bridge between the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one moieties .
  • Catalyzed coupling : Palladium on carbon or piperidine derivatives are used to optimize regioselectivity and yield .
  • Solvent selection : Dichloromethane or ethanol enhances reaction efficiency, with yields ranging from 48% to 83% depending on substituent steric effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. Methodological solutions include:

  • Purity validation : Use HPLC (>95% purity thresholds) and NMR to confirm structural integrity .
  • Dose-response standardization : Compare EC50/IC50 values under consistent experimental protocols .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thiazolidinediones or pyrido-pyrimidine derivatives) to identify trends .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and carbonyl groups (C=O at ~170 ppm). For example, the Z-configuration of the methylidene group is confirmed by coupling constants (J = 10–14 Hz) .
  • FT-IR : Identifies functional groups (e.g., C=O at 1709 cm⁻¹, C=S at 1247 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 534.7) .

Advanced: What strategies enhance selectivity toward specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrimidine or piperidinyl groups to alter steric/electronic profiles. For example, 4-methoxyphenyl derivatives show improved enzyme inhibition .
  • Molecular docking : Predict interactions with target binding pockets (e.g., kinases or GPCRs) using software like AutoDock .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., thioxo-thiazolidinone) for target engagement .

Basic: How are reaction conditions optimized during synthesis?

  • Temperature control : Maintain 60–80°C during condensation to prevent side reactions .
  • Catalyst loading : 5–10% Pd/C improves coupling efficiency without over-reduction .
  • Workup protocols : Precipitation in cold ethanol removes unreacted intermediates .

Advanced: How can computational modeling predict the compound’s mechanism of action?

  • MD simulations : Analyze stability in aqueous environments and membrane permeability .
  • QM/MM studies : Map electron density around the thioxo-thiazolidinone group to predict redox activity .
  • ADMET profiling : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Basic: What impurities are common in synthesis, and how are they managed?

  • Byproducts : Unreacted aldehydes or dimerized intermediates.
  • Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: What methodologies assess the compound’s stability under storage?

  • Forced degradation studies : Expose to heat (40–60°C), light, and humidity for 4–8 weeks .
  • HPLC-MS monitoring : Detect decomposition products (e.g., oxidation of thioxo to sulfonyl groups) .

Basic: How do structural modifications affect physicochemical properties?

  • LogP adjustments : Introducing polar groups (e.g., –COOH) improves water solubility but reduces membrane permeability .
  • Melting point trends : Bulky substituents (e.g., indole rings) increase melting points (e.g., 152–154°C) .

Advanced: What techniques determine binding kinetics with enzymes?

  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.